molecular formula C12H18O3 B14227703 CID 71377255 CAS No. 651020-72-3

CID 71377255

Katalognummer: B14227703
CAS-Nummer: 651020-72-3
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: SZUCHKOASABRPJ-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Chemical Abstracts Service number 71377255 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. The methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand .

Analyse Chemischer Reaktionen

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are optimized to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex molecules or final products with desired properties .

Wissenschaftliche Forschungsanwendungen

The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is used to study cellular processes and interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. In industry, it is used in the production of materials with specific properties .

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, and other proteins to modulate their activity. The exact mechanism of action depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include those with related chemical structures and properties. These compounds are often used as references or controls in scientific studies to compare their effects and mechanisms of action .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

651020-72-3

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

InChI

InChI=1S/C10H14O.C2H4O2/c1-4-7-8-9(5-2)10(11)6-3;1-2(3)4/h3,10-11H,2,4,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1

InChI-Schlüssel

SZUCHKOASABRPJ-HNCPQSOCSA-N

Isomerische SMILES

CCCCC(=C=C)[C@@H](C#C)O.CC(=O)O

Kanonische SMILES

CCCCC(=C=C)C(C#C)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.